Methyl 2-chloro-4,5-dihydrofuran-3-carboxylate
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Overview
Description
Methyl 2-chloro-4,5-dihydrofuran-3-carboxylate is a chemical compound belonging to the class of furan derivatives Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-4,5-dihydrofuran-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of α-chloro ketones with β-dicarbonyl compounds. For example, the condensation of acetylacetone with ethyl bromopyruvate leads to the formation of ethyl 4-acetyl-3-hydroxy-5-methyl-2,3-dihydrofuran-3-carboxylate, which can be further transformed into the desired compound under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4,5-dihydrofuran-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The furan ring can be oxidized to form more complex structures.
Reduction Reactions: The compound can be reduced to form dihydrofuran derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines, typically under mild conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Major Products Formed
Substitution Reactions: Products include various substituted furans, depending on the nucleophile used.
Oxidation Reactions: Products include furan-3-carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include dihydrofuran derivatives.
Scientific Research Applications
Methyl 2-chloro-4,5-dihydrofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-chloro-4,5-dihydrofuran-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-chloro-4,5-dihydrofuran-3-carboxylate
- Methyl 2-bromo-4,5-dihydrofuran-3-carboxylate
- Ethyl 2-bromo-4,5-dihydrofuran-3-carboxylate
Uniqueness
Methyl 2-chloro-4,5-dihydrofuran-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom makes it a versatile intermediate for further chemical modifications, enhancing its utility in various applications.
Biological Activity
Methyl 2-chloro-4,5-dihydrofuran-3-carboxylate is a compound belonging to the dihydrofuran class, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Overview of Biological Activity
Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. The presence of the chlorine atom in its structure may enhance its biological activity by improving lipophilicity or altering interactions with biological targets. This compound has been linked to several key biological processes, particularly those involving apoptosis and cell signaling pathways.
The mechanisms through which this compound exerts its effects can be summarized as follows:
- Induction of Apoptosis : Similar compounds have been shown to activate caspases involved in the apoptotic pathway. Specifically, it may activate caspase-3, leading to programmed cell death in targeted cells.
- Interaction with Enzymes : The compound interacts with various enzymes and proteins that regulate cellular functions. This interaction can influence gene expression and metabolic processes within the cell.
- Reactive Oxygen Species (ROS) Production : Studies suggest that this compound can increase ROS levels, which may contribute to mitochondrial dysfunction and apoptosis.
Cytotoxicity Studies
Recent studies have demonstrated the cytotoxic properties of this compound against several cancer cell lines. For instance:
- Cell Line Testing : In vitro tests showed that this compound significantly inhibited the proliferation of human leukemia HL-60 cells. The half-maximal inhibitory concentration (IC50) was determined to be around 23.5 µM .
Apoptosis Mechanism
The mechanism by which this compound induces apoptosis involves several biochemical changes:
- Caspase Activation : Treatment with this compound resulted in increased caspase-3 activity and upregulation of pro-apoptotic proteins like Bax, while downregulating anti-apoptotic proteins such as Bcl-2 .
- Mitochondrial Membrane Potential (MMP) : The compound caused a significant decrease in MMP in treated cells, indicating a disruption that is often associated with apoptosis .
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with other similar compounds is useful:
Compound Name | IC50 (µM) | Mechanism of Action | Notes |
---|---|---|---|
This compound | 23.5 | Induces apoptosis via caspase activation | Significant cytotoxicity observed |
Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate | 25 | Induces apoptosis through ROS generation | Similar apoptotic pathway |
Methyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate | 30 | Cytotoxic effects on cancer cell lines | Potential anti-cancer properties |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Anti-leukemic Activity : A study demonstrated that treatment with this compound led to increased apoptosis in HL-60 cells, characterized by elevated caspase activity and altered mitochondrial dynamics .
- Antimicrobial Properties : Other derivatives within the dihydrofuran class have shown antimicrobial activities against various pathogens, suggesting potential applications for this compound in infectious diseases.
Properties
Molecular Formula |
C6H7ClO3 |
---|---|
Molecular Weight |
162.57 g/mol |
IUPAC Name |
methyl 5-chloro-2,3-dihydrofuran-4-carboxylate |
InChI |
InChI=1S/C6H7ClO3/c1-9-6(8)4-2-3-10-5(4)7/h2-3H2,1H3 |
InChI Key |
XZJIYJCRPVTFQB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(OCC1)Cl |
Origin of Product |
United States |
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